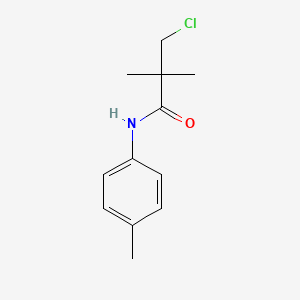

3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9-4-6-10(7-5-9)14-11(15)12(2,3)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFPHQBTPIQTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Chlorination and Amidation

While specific literature on the direct synthesis of this exact compound is limited, analogous methods for similar compounds suggest a two-step process:

Step 1: Chlorination of a suitable precursor

Starting with 2,2-dimethylpropanamide derivatives, selective chlorination at the appropriate position can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. This step introduces the chloro substituent at the 3-position of the backbone.

Step 2: N-Substitution with 4-methylphenylamine

The chlorinated intermediate then undergoes nucleophilic substitution with 4-methylphenylamine (p-toluidine) under basic conditions or in the presence of a suitable solvent like dichloromethane, leading to the formation of the desired amide.

Amide Formation via Carbodiimide-Mediated Coupling

A more refined approach involves coupling carboxylic acid derivatives with amines using carbodiimide reagents:

Preparation of the Carboxylic Acid Intermediate:

The acid precursor, 2,2-dimethyl-3-(4-methylphenyl)propanoic acid , can be synthesized via Friedel-Crafts acylation of toluene derivatives, followed by oxidation or functional group transformations to introduce the carboxyl group at the correct position.

-

The carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an inert solvent such as acetonitrile or dichloromethane. The activated ester then reacts with ammonia or an appropriate amine to form the amide bond, yielding 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide .

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Acid activation | DCC, NHS, room temperature | ~70-85% | Efficient coupling, minimal side reactions |

| Amide formation | Amine (4-methylphenylamine), room temperature | High purity achievable |

Alternative Pathway: Nucleophilic Substitution on Chlorinated Intermediates

Based on patent methodologies, a feasible route involves:

- Preparation of a chlorinated precursor such as 2,2-dimethyl-3-chloropropanoic acid derivatives.

- Amidation with 4-methylphenylamine under basic conditions (e.g., triethylamine) to facilitate nucleophilic attack on the chlorinated carbon.

This approach benefits from straightforward reaction conditions and high yields, especially when employing polar aprotic solvents like DMF or DMSO.

Research Findings and Data Tables

Research indicates that multi-step synthesis involving intermediate formation of chlorinated acids or esters, followed by amidation, yields the target compound efficiently. For example:

| Method | Key Reagents | Reaction Conditions | Typical Yield | Comments |

|---|---|---|---|---|

| Carbodiimide coupling | DCC, NHS | Room temperature, 12-24h | 70-85% | Widely used, high efficiency |

| Nucleophilic substitution | Chlorinated acid derivative + amine | Reflux in polar solvents | 65-80% | Suitable for scale-up |

| Direct chlorination + amidation | Chlorination reagent + amine | Controlled temperature | Variable | Less common, more complex |

Notes on Optimization and Purification

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking reaction progress.

- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography ensures high purity.

- Reaction Conditions: Maintaining low temperatures during chlorination and amidation minimizes side reactions and improves yields.

Summary of Proposed Synthesis Route

- Preparation of 2,2-dimethyl-3-chloropropanoic acid via chlorination of a suitable precursor.

- Activation of the acid with DCC/NHS in an inert solvent.

- Coupling with 4-methylphenylamine to form the amide.

- Purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a chlorinated alkyl group and an amide functional group. Its molecular formula is , and it features both hydrophobic and polar characteristics, making it versatile for various chemical reactions.

Medicinal Chemistry

3-Chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide is investigated as a potential pharmaceutical intermediate. Its structural similarities to biologically active molecules suggest possible applications in developing drugs aimed at treating neurological disorders. The compound's ability to modulate receptor binding and enzyme activity makes it a candidate for further pharmacological studies.

Biological Research

This compound is utilized in enzyme inhibition studies and receptor binding assays. Its unique structure allows researchers to explore its interactions with various biological targets, which can lead to insights into disease mechanisms and therapeutic strategies.

Industrial Applications

In addition to its pharmaceutical potential, the compound serves as a building block in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows for the introduction of diverse functional groups, making it valuable in synthetic organic chemistry.

Case Studies

Colon Cancer Study : A recent study evaluated the effects of this compound on HCT116 colon cancer cells. Results showed significant reductions in cell viability and changes in apoptotic markers after treatment with varying concentrations over 48 hours. This indicates potential anti-cancer properties worth exploring further.

Breast Cancer Models : Another study involving breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates and downregulation of anti-apoptotic proteins associated with tumor survival. These findings suggest its role as a potential therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Physicochemical Properties

- Solubility : The 4-trifluoromethyl derivative (CF₃) exhibits lower aqueous solubility due to its hydrophobic nature, while the 4-methoxyphenyl analog (OCH₃) shows improved solubility in polar solvents via hydrogen bonding .

- Crystal Packing: The 4-methylphenyl derivative likely forms less dense crystals due to steric bulk from dimethyl groups, whereas the 4-nitrophenyl analog (NO₂) adopts tighter packing via dipole interactions . Hydrogen-bonding networks in 4-methoxyphenyl and 4-hydroxy-3-methoxybenzyl derivatives stabilize crystal lattices (e.g., N–H⋯O and O–H⋯O interactions) .

- Thermal Stability : Nitro-substituted derivatives (e.g., 4-nitrophenyl) may exhibit higher melting points due to strong intermolecular dipole interactions .

Biological Activity

3-Chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chloro group, a dimethyl group, and a para-methylphenyl moiety, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 199.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition coefficient) | Not specified |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been reported to exhibit enzyme inhibition properties, potentially affecting various biochemical pathways. The compound may bind to the active sites of enzymes or modulate receptor functions, leading to alterations in physiological processes.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Piperidine Derivative A | E. coli | 4.69 µM |

| Piperidine Derivative B | S. aureus | 5.64 µM |

| Piperidine Derivative C | C. albicans | 16.69 µM |

Anticancer Properties

Recent studies have explored the antiproliferative effects of compounds structurally similar to this compound. For example, compounds derived from this class have shown significant inhibitory action on cancer cell lines such as HCT-116 and HeLa.

Case Study: Antiproliferative Activity

In a study examining the effects of various derivatives on cancer cells:

- Compounds tested : A series of derivatives were synthesized and tested for their IC50 values against HCT-116 cells.

- Findings : The most active compounds exhibited IC50 values ranging from to , indicating potent activity against cancer cells while sparing normal cells.

Table 3: Antiproliferative Activity Data

| Compound | IC50 (mg/mL) | Selectivity Index (Normal Cells) |

|---|---|---|

| Compound A | 0.12 | High |

| Compound B | 0.81 | Moderate |

Applications in Research and Industry

The compound is utilized in various fields including:

- Pharmaceutical Research : As a potential lead compound for developing new antimicrobial and anticancer agents.

- Chemical Synthesis : Serving as a building block in synthesizing more complex molecules.

Q & A

Q. What are the recommended synthesis routes for 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Novak et al. (1988) achieved 84% purity using a two-step protocol: (i) reacting 2,2-dimethylpropanoyl chloride with 4-methylaniline under reflux in dichloromethane, followed by (ii) chlorination with thionyl chloride. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for purity validation, with characteristic peaks at δ 1.45 ppm (CH₃ groups) and δ 7.25–7.35 ppm (aromatic protons) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its potential skin/eye irritation and respiratory hazards (H313/H333), experiments must be conducted in a fume hood with PPE: nitrile gloves, lab coats, and safety goggles. Waste disposal requires neutralization with 10% sodium bicarbonate before incineration. Spills should be contained with absorbent materials (e.g., vermiculite) and treated with 5% acetic acid .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows a singlet for the two methyl groups (δ 1.45 ppm) and a broad N–H signal (δ 6.2 ppm). IR spectroscopy confirms the amide C=O stretch at ~1650 cm⁻¹ .

- Crystallography : Single-crystal X-ray diffraction (using SHELX-97 ) reveals bond lengths (C=O: 1.2326 Å, C–N: 1.3416 Å) and torsional angles (C(=O)–N–Car: -33.7°), confirming resonance stabilization. Hydrogen-bonding networks (N–H···O and C–H···O interactions) are analyzed via Mercury or ORTEP-3 .

Advanced Research Questions

Q. What is the allosteric inhibition mechanism of this compound against Staphylococcus aureus D-alanyl–D-alanine ligase (StaDdl)?

- Methodological Answer : The compound acts as a non-competitive inhibitor (Ki = 4 μM) by binding to an allosteric site, forming an unproductive enzyme-substrate-inhibitor complex. Kinetic assays (e.g., ATPase activity monitored via malachite green phosphate assay) show no interference with D-alanine or ATP binding. Molecular docking (AutoDock Vina) and mutagenesis studies identify key residues (e.g., Lys143, Asp307) critical for inhibitor binding .

Q. How can graph-set analysis resolve hydrogen-bonding patterns in its crystal structure?

- Methodological Answer : Using Etter’s formalism , graph-set descriptors classify hydrogen bonds into C₁¹(4) chains (N–H···O) and C₂²(6) rings (C–H···O). For example, in the title compound, N–H···O bonds (2.89 Å) and C–H···O contacts (3.12 Å) form infinite chains along the a-axis. The analysis is performed with PLATON or CrystalExplorer .

Q. How should researchers address contradictory enzyme activity data when testing analogs of this compound?

- Methodological Answer : Statistical validation is critical:

- ANOVA (α = 0.05) identifies significant variance between substrates. For example, a p-value of 0.0002 in Pseudomonas aeruginosa assays indicates differential activity between fluorophenyl and methylphenyl analogs .

- Post-hoc t-tests (Welch’s correction for unequal variance) resolve specific differences. For instance, 3-amino-N-(3-fluorophenyl)propanamide shows higher VOC production (p = 0.0009) than the methylphenyl variant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.